![molecular formula C11H12N2O2 B2630429 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione CAS No. 85606-74-2](/img/structure/B2630429.png)
5-Methyl-3-phenyl-1,3-diazinane-2,4-dione
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Overview
Description
5-Methyl-3-phenyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is a white crystalline powder.
Molecular Structure Analysis
The InChI code for 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione is 1S/C11H12N2O2/c1-8-7-12-11(15)13(10(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15) .Physical And Chemical Properties Analysis
5-Methyl-3-phenyl-1,3-diazinane-2,4-dione is a white crystalline powder. It has a molecular weight of 204.23 .Scientific Research Applications
- Triazolinediones like 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione are powerful dienophiles in cycloaddition reactions. They react efficiently with dienes, allowing the trapping of unstable cyclohexadiene compounds as stable adducts. These adducts find applications in protecting cyclohexadiene fragments in natural compounds, such as vitamin D .
- Researchers have synthesized derivatives of 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione and evaluated their cytotoxic efficiency. These derivatives exhibit promising in vitro cytotoxic activity, with IC50 values ranging from 0.426 to 4.943 μM. Some derivatives even outperform standard reference drugs in terms of cytotoxicity .
Organic Synthesis and Cycloaddition Reactions
Cytotoxicity Studies and Anticancer Research
Safety and Hazards
The safety information for 5-Methyl-3-phenyl-1,3-diazinane-2,4-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-methyl-3-phenyl-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-12-11(15)13(10(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTXYHWWYUXEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)N(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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